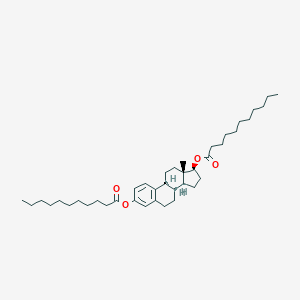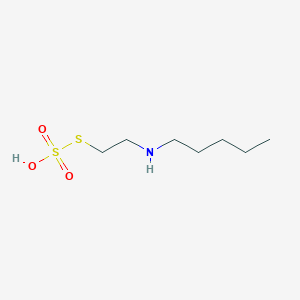
Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is an ester of ethanethiol and 2-pentylamine, which can be synthesized using different methods.
Mecanismo De Acción
The mechanism of action of Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) is not well understood. However, it is believed to interact with biological molecules such as proteins and enzymes. It has been reported to inhibit the growth of bacteria and fungi, possibly by disrupting their cellular membranes.
Biochemical and Physiological Effects:
Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and to inhibit the proliferation of cancer cells. It has also been reported to exhibit anti-inflammatory and analgesic effects in animal models. Furthermore, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) has several advantages for lab experiments. It is readily available, easy to handle, and has a high degree of purity. However, it has some limitations, including its pungent odor, which can be irritating to the eyes and respiratory system. It is also highly reactive and should be handled with care.
Direcciones Futuras
There are several future directions for research on Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)). One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to explore its potential as a ligand in coordination chemistry and to prepare novel metal complexes. Furthermore, it would be interesting to investigate its potential as a reagent in organic synthesis and to prepare novel compounds with potential biological activities.
Conclusion:
In conclusion, Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) is a chemical compound with potential applications in various fields of scientific research. It can be synthesized using different methods and has been used as a reagent in organic synthesis, a ligand in coordination chemistry, and a precursor in the preparation of metal complexes. Its mechanism of action is not well understood, but it has been reported to exhibit various biochemical and physiological effects. It has several advantages for lab experiments but also has some limitations. There are several future directions for research on Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)), including its potential as a therapeutic agent and as a reagent in organic synthesis.
Métodos De Síntesis
Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) can be synthesized using different methods, including the reaction of 2-pentylamine with ethanethiol in the presence of sulfuric acid. Another method involves the reaction of 2-pentylamine with ethyl sulfate in the presence of sodium hydroxide. The product obtained from these methods is a clear liquid with a pungent odor.
Aplicaciones Científicas De Investigación
Ethanethiol, 2-pentylamino-, hydrogen sulfate (Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester)) has potential applications in various fields of scientific research. It has been used as a reagent in organic synthesis, particularly in the preparation of sulfonamides. It has also been used in the synthesis of novel compounds with potential biological activities. Furthermore, it has been used as a ligand in coordination chemistry and as a precursor in the preparation of metal complexes.
Propiedades
Número CAS |
1190-89-2 |
|---|---|
Nombre del producto |
Ethanethiol, 2-pentylamino-, hydrogen sulfate (ester) |
Fórmula molecular |
C7H17NO3S2 |
Peso molecular |
227.3 g/mol |
Nombre IUPAC |
1-(2-sulfosulfanylethylamino)pentane |
InChI |
InChI=1S/C7H17NO3S2/c1-2-3-4-5-8-6-7-12-13(9,10)11/h8H,2-7H2,1H3,(H,9,10,11) |
Clave InChI |
HPEMBKNBNFNSLU-UHFFFAOYSA-N |
SMILES |
CCCCCNCCSS(=O)(=O)O |
SMILES canónico |
CCCCCNCCSS(=O)(=O)O |
Otros números CAS |
1190-89-2 |
Sinónimos |
Thiosulfuric acid S-[2-(pentylamino)ethyl] ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




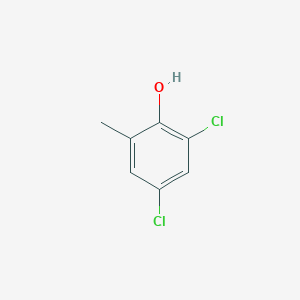


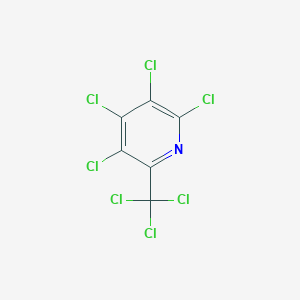


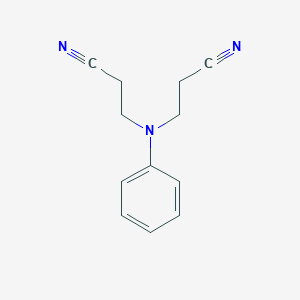
![1-Propanone, 3-[(4-methoxyphenyl)amino]-1,3-diphenyl-](/img/structure/B74007.png)
